N-(4-bromo-2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide
Description
N-(4-bromo-2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a bromo-substituted phenyl ring and a dioxooctahydro methanoisoindolyl group
Properties
IUPAC Name |
N-(4-bromo-2,5-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c1-9-6-14(10(2)5-13(9)20)21-15(23)8-22-18(24)16-11-3-4-12(7-11)17(16)19(22)25/h5-6,11-12,16-17H,3-4,7-8H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYWDKYMZSKHCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)NC(=O)CN2C(=O)C3C4CCC(C4)C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromo group to the phenyl ring.
Acylation: Formation of the acetamide linkage.
Cyclization: Formation of the dioxooctahydro methanoisoindolyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the methanoisoindolyl group.
Reduction: Reduction reactions could target the carbonyl groups in the dioxooctahydro moiety.
Substitution: The bromo group on the phenyl ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromo position.
Scientific Research Applications
N-(4-bromo-2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide could have several scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent, particularly in the modulation of specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The molecular targets might include proteins involved in signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide
- N-(4-fluoro-2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide
Uniqueness
The uniqueness of N-(4-bromo-2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide lies in its specific substitution pattern and the presence of the bromo group, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
